Granilin

Overview

Description

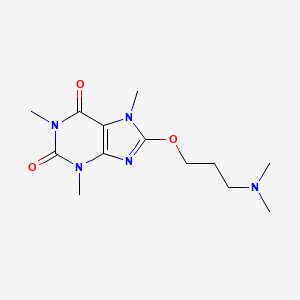

Granilin, also known as Progranulin, is a protein encoded by the GRN gene in humans . It is a 593 amino-acid-long and 68.5 kDa protein . Each granulin protein is cleaved from the precursor progranulin . Granilin is also a sesquiterpene lactone found in the flower buds of Carpesium triste .

Synthesis Analysis

Progranulin is processed into granulins in the endo-lysosomal compartments . Multiple lysosomal proteases are involved in this process . In vitro cleavage assays have identified multiple enzymes that can process human Progranulin into multi- and single-granulin fragments in a pH-dependent manner .

Molecular Structure Analysis

Each individual granulin domain peptide is 60 amino acids in length . Granulin peptides are cysteine-rich and capable of forming 6 disulfide bonds per residue . The disulfide bonds form a central rod-like core that shuttles each individual granulin peptide into a stacked β-sheet configuration .

Physical And Chemical Properties Analysis

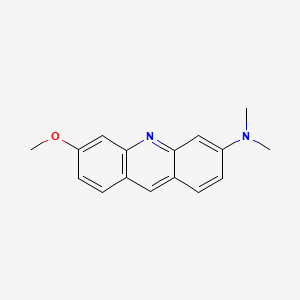

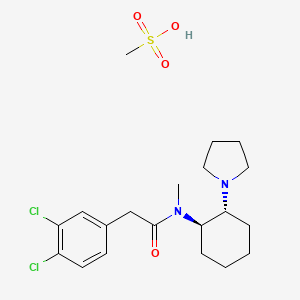

Granilin has a molecular formula of C15H20O4 and a molecular weight of 264.32 . It has a boiling point of 469.8±45.0 °C and a density of 1.24±0.1 g/cm3 . It is soluble in DMSO .

Scientific Research Applications

Identification and Characterization of Granilin : Granilin, a sesquiterpene lactone, was first isolated from Inula grandis. It has the formula C15H20O4 and a melting point of 197-198°C. Its structure, as determined by NMR spectra, includes 1,3-dihydroxyeudesma-4(14), 11(13)-dien-7,8-olide (Nikonova & Nikonov, 1972).

Aerobic Granular Sludge in Wastewater Treatment : Research on aerobic granular sludge, though not directly mentioning Granilin, sheds light on the treatment of high-strength organic wastewaters and the removal of nitrogen, phosphate, and heavy metals. This could potentially include compounds similar to Granilin (Adav et al., 2008).

Potential Medical Applications : Granilin's relation to stress granules and its association with diseases like amyotrophic lateral sclerosis (ALS) is highlighted. Mutations in the PFN1 gene, which encodes profilin 1, a protein associated with stress granules, can cause familial ALS. This suggests a possible link between Granilin and neurological diseases (Figley et al., 2014).

Granilin in Neurological Disorders : The granulin gene, encoding progranulin, is associated with frontotemporal lobar degeneration. Sortilin, a neuronal receptor for progranulin, facilitates its endocytosis and regulates its levels. This implies Granilin's potential significance in neurological research (Lewis & Golde, 2010).

Granilin in Environmental and Industrial Applications : Various studies discuss the role of granular materials, which might include Granilin-like compounds, in environmental and industrial contexts. This includes their behavior under stress, their resilience, and their applications in engineering and geology (Gu et al., 2020).

Mechanism of Action

Progranulin has many roles outside the brain, including regulation of cellular proliferation, survival, and migration, in cancer, including cancers of the brain, in wound repair, and inflammation . It often acts through the extracellular signal-regulated kinase and phosphatidylinositol-3-kinases pathways .

Future Directions

properties

IUPAC Name |

(3aR,4aS,6S,8R,8aR,9aR)-6,8-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3/t9-,10+,11+,12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIYNPAINVEWGP-NQHOMTGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)[C@H](C[C@H]2O)O)C(=C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331780 | |

| Record name | Granilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4aS,6S,8R,8aR,9aR)-6,8-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |

CAS RN |

40737-97-1 | |

| Record name | Granilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)

![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)

![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)